REACTION_CXSMILES
|
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:23][CH2:22][CH2:21]1.[N+]([O-])([O-])=O.[K+].[OH2:30]>[N+]([O-])([O-])=O.[Ag+]>[CH3:9][C:5](=[CH:4][CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:17])[CH3:18])[CH2:6][CH:7]=[CH:21][C:22](=[O:30])[CH3:23] |f:2.3,5.6|
|
Name
|
4-Isopropenyl-3,7,11-trimethyl-6,10-dodecadien-1-yn-3-ol
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(C#C)(O)C)CC=C(CCC=C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
potassium nitrate
|
Quantity
|
0.101 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture is treated under the conditions
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=CC(C)=O)=CCC=C(CCC=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |